Fosaprepitant-d4 (dimeglumine)

LC-MS/MS bioanalysis pharmacokinetics

Quantifying fosaprepitant and its active metabolite aprepitant by LC-MS/MS requires an internal standard that co-elutes without signal interference. Unlabeled compound corrupts analyte peaks; structural analogs introduce retention time bias. Fosaprepitant-d4 (dimeglumine) solves this: - **+4 Da mass shift** resolves from analyte on standard triple quadrupole instruments (MRM m/z 617.0→78.9) - **Dimeglumine salt form** enables direct aqueous dilution - no organic solvent-induced protein precipitation artifacts - **Validated linear range**: 15.0-6,000 ng·mL⁻¹, supporting ANDA filings and Phase I PK studies - **Ambient shipping** reduces international procurement lead time and logistics costs

Molecular Formula C37H56F7N6O16P
Molecular Weight 1008.9 g/mol
Cat. No. B12406159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosaprepitant-d4 (dimeglumine)
Molecular FormulaC37H56F7N6O16P
Molecular Weight1008.9 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i6D2,7D2;;
InChIKeyVRQHBYGYXDWZDL-JGYKJGSSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosaprepitant-d4 (Dimeglumine) for LC-MS/MS Quantitation: Overview and Procurement


Fosaprepitant-d4 (dimeglumine) is a deuterium-labeled stable isotope internal standard (SIL-IS) of fosaprepitant dimeglumine (MK-0517), the intravenous water-soluble prodrug of the neurokinin-1 (NK-1) receptor antagonist aprepitant [1]. The compound incorporates four deuterium atoms at specific positions on the 4-fluorophenyl ring, yielding a molecular formula of C37H52D4F7N6O16P and a molecular weight of 1008.86 Da [2]. Unlike its unlabeled parent (CAS 265121-04-8), which is formulated as a therapeutic antiemetic for chemotherapy-induced nausea and vomiting (CINV), Fosaprepitant-d4 (dimeglumine) is supplied exclusively as an analytical reference standard for bioanalytical method development, method validation, and quantitative LC-MS/MS applications .

Workflow LC-MS/MS bioanalysis and method validation
Format Deuterium-labeled (+4 Da) dimeglumine salt
Use Context Analytical reference standard, not for therapeutic use

Why Unlabeled or Alternative Internal Standards Cannot Replace Fosaprepitant-d4


In quantitative LC-MS/MS bioanalysis, the internal standard must co-elute with the analyte and exhibit near-identical ionization behavior to correct for matrix effects and instrument variability [1]. Unlabeled fosaprepitant dimeglumine cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte; any unlabeled material spiked into a sample would be integrated into the analyte signal, rendering quantification impossible. Structurally distinct analogs (e.g., rolapitant, netupitant) differ in retention time and ionization efficiency, introducing unacceptable quantification bias. Even alternative stable isotope-labeled forms present trade-offs: [13C6]-Fosaprepitant offers a larger mass shift (+6 Da) but entails higher synthetic complexity and cost, while Fosaprepitant-d4 (free acid, MW 618.44) lacks the aqueous solubility of the dimeglumine salt form required for direct use in biological matrices without organic co-solvents [2]. The dimeglumine salt of the d4-labeled compound uniquely combines the requisite mass shift, aqueous compatibility, and regulatory-grade characterization for validated bioanalytical methods.

Unlabeled parent Indistinguishable from analyte; cannot function as internal standard
Structural analogs Retention time and ionization efficiency may differ, biasing quantification
Free acid form Requires organic co-solvents, may introduce matrix effects
¹³C-labeled ISTD Higher synthetic cost, may limit feasibility for large multi-site studies

Quantitative Differentiation Evidence Against Closest Comparators


MRM Transition Mass Shift vs. Unlabeled Fosaprepitant

In a validated LC-MS/MS method for simultaneous determination of fosaprepitant and aprepitant in human plasma, Fosaprepitant-d4 served as the internal standard with a parent-to-product ion transition of m/z 617.0→78.9, providing a +4 Da mass shift relative to the unlabeled fosaprepitant analyte transition at m/z 613.1→78.9 [1]. This mass separation is sufficient to eliminate cross-talk between analyte and internal standard channels while maintaining near-identical chromatographic retention, ensuring accurate matrix effect correction across the validated linear range of 15.0–6,000 ng·mL⁻¹ for fosaprepitant.

MRM Transition
Head-to-head
IS m/z 617.0→78.9 vs. analyte m/z 613.1→78.9 (+4 Da shift)
Supports method-transfer context for fosaprepitant quantification
No cross-channel interference; validated over 15.0–6,000 ng/mL in human plasma
LC-MS/MS bioanalysis pharmacokinetics internal standard

Isotopic Enrichment and Chemical Purity for Regulated Bioanalysis

Fosaprepitant-d4 dimeglumine is supplied with isotopic enrichment >98% (deuterium incorporation at the specified positions) and chemical purity >95% by HPLC . The isotopic enrichment exceeds the commonly accepted ≥98% threshold for stable isotope-labeled internal standards in regulated bioanalysis, minimizing the contribution of unlabeled carryover to the analyte channel. The chemical purity specification ensures that co-eluting impurities do not generate spurious MRM signals that could bias quantification at the lower limit of quantitation (LLOQ).

Isotopic Purity
Data to verify
Enrichment >98% (D₄), chemical purity >95% (HPLC)
Supports regulatory documentation requirements
Pre-verified specifications reduce in-house re-characterization
isotopic enrichment HPLC purity SIL-IS characterization regulated bioanalysis

Dimeglumine Salt Aqueous Solubility vs. Free Acid Form

Fosaprepitant-d4 (dimeglumine) is formulated as the dimeglumine salt (MW 1008.86 Da), which confers water solubility of approximately 100–135 mg/mL at 25°C [1]. In contrast, Fosaprepitant-d4 free acid (MW 618.44 Da, cataloged separately by multiple vendors) exhibits limited aqueous solubility and requires organic co-solvents such as DMSO or methanol for stock solution preparation . For bioanalytical laboratories processing aqueous plasma or urine samples, the dimeglumine salt form enables direct aqueous dilution without organic solvent addition, minimizing solvent-induced matrix effects and protein precipitation artifacts.

Aqueous Solubility
Class-level
Dimeglumine salt ~100–135 mg/mL vs. free acid requires DMSO/MeOH
Supports direct aqueous dilution in bioanalytical sample preparation
Minimizes solvent-induced matrix effects
solubility dimeglumine salt sample preparation bioanalysis

Ambient-Temperature Shipping Stability vs. Non-Deuterated Form

Fosaprepitant-d4 dimeglumine is documented as stable at ambient temperature during ordinary shipping and time spent in Customs, with a recommended long-term storage condition of -20°C for powder form . Non-deuterated fosaprepitant dimeglumine is also recommended for storage at -20°C, but the deuterated analog's verified ambient-temperature shipping tolerance reduces the logistical burden and cost of cold-chain transport for international procurement . Once received, both compounds require -20°C long-term storage; working solutions should be prepared fresh daily due to the hydrolytic lability of the phosphoric acid moiety.

Shipping Stability
Cross-study comparable
Ambient shipping tolerance documented; non-deuterated requires cold chain
Reduces cold-chain logistics burden for international procurement
Long-term storage at -20°C for both forms
storage stability shipping conditions cold chain SIL-IS procurement

Regulatory-Grade Characterization for ANDA Readiness

Fosaprepitant-d4 (dimeglumine) is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions, analytical method validation (AMV), and quality control (QC) applications [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This level of characterization distinguishes it from research-grade deuterated internal standards that may lack full documentation packages (e.g., certificate of analysis with purity, isotopic enrichment, residual solvent, and water content data) required by FDA for ANDA/NDA bioanalytical method validation sections.

Documentation Package
Supporting evidence
Detailed characterization data, pharmacopeial traceability available
Supports method validation documentation for ANDA/NDA context
Reduces internal qualification burden for regulated labs
ANDA method validation reference standard pharmacopeial traceability

Deuterium Labeling Cost vs. 13C-Labeled Internal Standards

Fosaprepitant-d4 (+4 Da mass shift) represents the deuterium-based labeling approach, which is generally less expensive and synthetically simpler than 13C-labeled alternatives such as [13C6]-Fosaprepitant (+6 Da mass shift) [1]. While 13C-labeled internal standards offer the advantage of perfect chromatographic co-elution (no deuterium isotope effect on retention time), the synthesis of 13C-labeled isotopologues is significantly more costly due to the price of 13C-enriched starting materials and the increased synthetic complexity [1]. For most triple quadrupole LC-MS/MS applications where the +4 Da shift is sufficient for baseline resolution, the deuterated form provides an optimal balance of analytical performance and procurement cost.

Labeling Cost
Class-level
Deuterated synthesis reported as relatively inexpensive vs. ¹³C-labeled complex
Supports cost-sensitive procurement for large PK studies
+4 Da mass shift adequate for standard triple quadrupole MS
deuterium labeling 13C labeling cost-effectiveness internal standard selection

Application Scenarios for Procurement Decision-Making


Regulated Bioanalytical Method Development for ANDA/NDA

In support of generic fosaprepitant injection ANDA filings, bioanalytical laboratories require a validated LC-MS/MS method for simultaneous determination of fosaprepitant and aprepitant in human plasma. Fosaprepitant-d4 (dimeglumine) enables this as the internal standard with its validated MRM transition (m/z 617.0→78.9) and linear range of 15.0–6,000 ng·mL⁻¹ [1]. Its regulatory-grade characterization package directly supports the analytical method validation section of the submission dossier, and its ambient shipping tolerance reduces lead time for international procurement [2].

Clinical Pharmacokinetic Studies of IV Fosaprepitant

Phase I pharmacokinetic studies of fosaprepitant dimeglumine injection require accurate quantification of both the prodrug and its active metabolite aprepitant in plasma samples collected from healthy volunteers or cancer patients. The deuterated internal standard corrects for matrix effects across diverse patient plasma matrices, while its aqueous dimeglumine salt form allows direct dilution into the sample preparation workflow without organic solvent-induced protein precipitation artifacts, a practical advantage when handling hundreds of clinical samples per study [1].

Quality Control and Stability Testing for Fosaprepitant API

For pharmaceutical quality control laboratories performing release testing and forced degradation studies on fosaprepitant active pharmaceutical ingredient (API) or fosaprepitant for injection, Fosaprepitant-d4 (dimeglumine) serves as a reference standard for identification and assay by LC-MS. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be established, directly supporting QC method validation and compendial compliance [1].

Cost-Conscious Internal Standard Procurement for Multi-Site Trials

When planning bioanalytical support for a multi-center clinical trial requiring quantification of fosaprepitant and aprepitant across thousands of samples, the procurement cost of internal standard becomes a budgetary consideration. The deuterated Fosaprepitant-d4 (dimeglumine) offers a cost-effective alternative to 13C-labeled isotopologues, as deuterium labeling is generally less expensive in synthesis while providing adequate +4 Da mass shift resolution on standard triple quadrupole instruments [1]. Its ambient shipping stability further reduces distribution logistics costs across multiple bioanalytical sites [2].

Application
Selection Property
Validation Focus
Fosaprepitant bioanalytical method validation
Validated MRM transition pair for fosaprepitant quantitation
Matrix-effect correction in human plasma research matrices
Human plasma PK research studies
Deuterated IS with aqueous dimeglumine salt form
Direct aqueous dilution, minimal solvent artifacts
Fosaprepitant API QC and stability testing
Comprehensive characterization with pharmacopeial traceability
Compendial method validation documentation
Multi-site PK bioanalysis with cost constraints
Deuterium labeling with adequate mass shift; typically lower cost than ¹³C alternatives
Ambient shipping tolerance and procurement efficiency
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